molecular formula C11H22N2O2 B3028137 tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate CAS No. 1630815-45-0

tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate

Cat. No.: B3028137
CAS No.: 1630815-45-0
M. Wt: 214.30
InChI Key: NVQBEHUDULEKJC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate is a chiral azetidine derivative characterized by a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an aminomethyl group, and an ethyl substituent at the 2-position. The stereochemistry at the 2-position is specified as (S)-configuration, which is critical for its applications in asymmetric synthesis and pharmaceutical intermediates .

  • Molecular Formula: C₁₂H₂₄N₂O₂
  • Molecular Weight: 228.34 g/mol
  • Key Features: The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps . The ethyl group introduces steric bulk, influencing reactivity and selectivity in coupling reactions . The aminomethyl side chain allows for further functionalization, such as amide bond formation or coordination in catalysis .

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-11(8-12)6-7-13(11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQBEHUDULEKJC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129304
Record name 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630815-45-0
Record name 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630815-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the tert-butyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. The tert-butyl group can be introduced using tert-butyl esters or tert-butyl hydroperoxide in the presence of suitable catalysts .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the secondary amine on the azetidine ring. Common reagents and conditions include:

Reagent Conditions Outcome Reference
Trifluoroacetic acidDCM or neat, 0–25°C, 1–4 hrsFree azetidine amine
HCl (gaseous/dioxane)0–25°C, 1–2 hrsAmine hydrochloride salt
Aqueous H₃PO₄Mild, selective deprotectionRetains acid-sensitive functional groups

Mechanistic Insight : Acidic protonation of the carbamate carbonyl facilitates cleavage, releasing CO₂ and tert-butanol. This reaction is critical for unmasking the azetidine nitrogen for further functionalization .

Functionalization of the Aminomethyl Group

The primary amine (-CH₂NH₂) undergoes typical nucleophilic reactions:

Acylation

  • Reagents : Acetyl chloride, anhydrides, or activated esters.

  • Conditions : Base (e.g., TEA, DIPEA) in DCM/THF at 0–25°C.

  • Example : Reaction with Boc-anhydride forms a stable urea derivative .

Schiff Base Formation

  • Reagents : Aldehydes/ketones (e.g., benzaldehyde).

  • Conditions : Catalytic acid (e.g., AcOH) in methanol, 25°C.

  • Application : Intermediate for heterocycle synthesis or coordination chemistry .

Azetidine Ring Reactivity

The strained four-membered azetidine ring participates in ring-opening or substitution reactions under controlled conditions:

Reaction Type Reagents/Conditions Outcome Reference
Nucleophilic SubstitutionK₂CO₃, DMF, 60°C (for bromo analogs)Ring-expanded products
Acidic Ring-OpeningH₂SO₄, HClLinear amine derivatives

Note : Substitution reactions are less common in this scaffold due to the absence of leaving groups (e.g., bromine in tert-butyl 3-bromoazetidine-1-carboxylate) .

Stereochemical Considerations

The (2S) configuration influences reaction outcomes:

  • Chiral Retention : Deprotection and acylation typically preserve stereochemistry.

  • Ring-Opening : May lead to racemization under harsh acidic/basic conditions .

Comparative Reactivity of Analogs

Reactions observed in structurally related compounds (e.g., tert-butyl 3-bromoazetidine-1-carboxylate) provide insights:

Compound Reaction Conditions Yield Reference
tert-Butyl 3-bromoazetidine-1-carboxylateNucleophilic substitutionK₂CO₃, DMF, 60°C, 24h100%
tert-Butyl azetidine-1-carboxylateBoc deprotectionHCl/dioxane, 25°C, 2h95%

Key Challenges and Considerations

  • Competing Reactivity : The primary amine may require protection (e.g., as a Boc or Fmoc derivative) prior to azetidine ring functionalization .

  • Solubility : Polar aprotic solvents (DMF, NMP) enhance reactivity in substitution reactions .

  • Thermal Stability : Prolonged heating (>80°C) may degrade the azetidine ring .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate is its use as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it serves as a precursor in the production of Edoxaban, an oral anticoagulant used to prevent blood clots. The synthesis method described in patent WO2019158550A1 highlights the advantages of using this compound to achieve higher yields and purities compared to traditional methods .

Anticoagulant Development

Edoxaban, which is derived from this compound, has been extensively studied for its efficacy and safety in treating conditions such as atrial fibrillation and venous thromboembolism. The structural properties of this compound contribute to the pharmacokinetic profiles that are favorable for anticoagulant activity .

Potential Biological Activities

Research indicates that this compound may exhibit various biological activities beyond its role in anticoagulation. Preliminary studies suggest potential interactions with biological targets that could lead to novel therapeutic applications .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of Edoxaban highlighted the utility of this compound in improving reaction yields. By employing neutral forms of reagents during synthesis, researchers achieved enhanced efficiency and reduced viscosity issues typically encountered in industrial-scale productions .

Case Study 2: Pharmacological Investigations

Investigations into the pharmacological properties of related compounds have opened avenues for exploring new therapeutic uses for this compound. For instance, analogs have shown promise in modulating neurotransmitter systems, suggesting potential applications in neuropharmacology .

Mechanism of Action

The mechanism by which tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Azetidine Core

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound : tert-Butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate Ethyl, aminomethyl C₁₂H₂₄N₂O₂ 228.34 Intermediate for chiral ligands; moderate lipophilicity (logP ~1.5)
tert-Butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate Propyl, aminomethyl C₁₃H₂₆N₂O₂ 242.38 Increased lipophilicity (logP ~2.1); slower reaction kinetics due to steric bulk
tert-Butyl (2S)-2-(methylaminomethyl)-2-ethylazetidine-1-carboxylate Ethyl, methylaminomethyl C₁₃H₂₆N₂O₂ 242.38 Tertiary amine reduces basicity; potential for altered metabolic stability
tert-Butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate Hydroxymethyl, dimethyl C₁₁H₂₁NO₃ 215.29 Enhanced hydrophilicity; suitable for aqueous-phase reactions
tert-Butyl 3-(4-bromophenyl)-2-ethylazetidine-1-carboxylate Ethyl, 4-bromophenyl C₁₆H₂₂BrNO₂ 340.26 Bromine enables cross-coupling (e.g., Suzuki reactions); higher molecular weight

Ring Size and Heteroatom Modifications

  • Pyrrolidine Analogs: tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate (5-membered ring) exhibits reduced ring strain compared to azetidines, leading to higher thermal stability. However, the larger ring size may reduce conformational rigidity in catalysis . tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate introduces fluorine for metabolic resistance and hydrogen-bonding modulation, expanding utility in drug design .

Stereochemical Considerations

  • The (2S,1′S) and (2R,1′S) diastereomers of tert-butyl azetidine carboxylates (e.g., ) demonstrate distinct crystallographic packing and biological activity. For instance, (2S,1′S)-1b showed 27% yield vs. 29% for (2R,1′S)-1b, highlighting synthetic selectivity challenges .

Q & A

Q. Kinetic Data :

ConditionHalf-life (25°C)
50% TFA/DCM2–4 hours
1M NaOH/MeOH>48 hours

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate
Reactant of Route 2
tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.